![molecular formula C17H13N3OS B2765046 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024567-80-3](/img/no-structure.png)

2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this compound is not available in the retrieved papers, similar compounds have been synthesized using various methods. For instance, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was synthesized and used in the synthesis of a new series of fused pyrimidines . The reaction proceeded smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis

In the synthesis of similar compounds, various chemical reactions were involved. For example, ZnO NPs catalyzed [3 + 3] cycloaddition of 2-thiouracil with polarized olefins to form pyrimido [2,1- b ] [1,3]thiazines .Aplicaciones Científicas De Investigación

Synthesis Methods

One-pot synthesis methods have been developed for quinazolinone derivatives, including 2-thioxoquinazolinones, utilizing low-valent titanium for cyclization steps. These methods offer efficient access to the target compounds, suitable for library synthesis in drug discovery efforts (Dou, Wang, & Shi, 2009).

Antimicrobial and Antioxidant Potential

Newly synthesized quinazolinone derivatives have shown potent in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as significant antioxidant potential. The compounds demonstrate potent inhibitory action, with certain derivatives manifesting profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).

Antiproliferative and Antiangiogenic Properties

Studies on quinazolinone derivatives have revealed their antiproliferative and antiangiogenic properties, targeting VEGFR-2 and showing promising activity against breast MCF-7 and liver HepG2 cells. These findings suggest the potential of these compounds as chemotherapeutic agents, with specific derivatives displaying efficient oral bioavailability and significant inhibitory effects on cancer cell lines (Abuelizz et al., 2020).

Antimicrobial Evaluation

Benzimidazoles, incorporating biologically active heterocycles, have been synthesized and evaluated for in vitro antimicrobial activity, showing potent inhibitory activity against tested bacteria. Docking studies have been conducted to gain insights into the antibacterial agents' mode of action, revealing promising compounds for further evaluation (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Novel quinazolinone derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. Certain compounds have shown the highest inhibitory antioxidant activity and potent anti-inflammatory activity, indicating their potential for therapeutic applications (El-Gazzar et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .

Mode of Action

The compound acts as a dual inhibitor, interacting with both PI3K and HDAC . By inhibiting PI3K, it disrupts the generation of 3′-phosphoinositides, which are vital for activating cellular targets . The inhibition of HDAC leads to multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting PI3K, the activation of AKT and other downstream effectors is disrupted . The inhibition of HDAC affects the acetylation status of histones, thereby altering gene expression .

Pharmacokinetics

The compound’s inhibitory activities against pi3k and hdac suggest that it can effectively reach its targets within cells .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as an anticancer therapeutic .

Propiedades

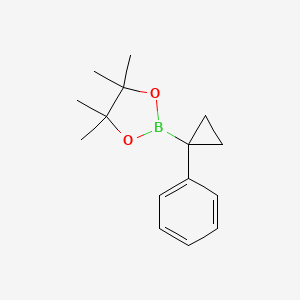

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves the condensation of 2-aminobenzylamine with 2-thioxoimidazolidin-4-one, followed by cyclization with 2-chloroquinazoline.", "Starting Materials": [ "2-aminobenzylamine", "2-thioxoimidazolidin-4-one", "2-chloroquinazoline", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzylamine and 2-thioxoimidazolidin-4-one in DMF and add sodium hydride. Stir the mixture at room temperature for 2 hours to allow for condensation.", "Step 2: Add 2-chloroquinazoline to the reaction mixture and heat at 100°C for 6 hours to promote cyclization.", "Step 3: Cool the reaction mixture and extract with chloroform. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using ethyl acetate and methanol as eluents.", "Step 5: Recrystallize the purified product from a mixture of methanol and acetic acid to obtain 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one as a white solid." ] } | |

Número CAS |

1024567-80-3 |

Fórmula molecular |

C17H13N3OS |

Peso molecular |

307.37 |

Nombre IUPAC |

2-benzyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C17H13N3OS/c21-16-14(10-11-6-2-1-3-7-11)18-15-12-8-4-5-9-13(12)19-17(22)20(15)16/h1-9,14,18H,10H2 |

Clave InChI |

ZCUMWWGVOPGRIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)

![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)

![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)

![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)

![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)

![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)